3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolo[3,2-a]pyridine family This compound is characterized by its unique structural features, including a thiazole ring fused to a pyridine ring, and the presence of various functional groups such as a chlorophenyl group, dimethoxyphenyl group, hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, cyanothioacetamide, and 1,3-dicarbonyl compounds under specific conditions. For instance, the reaction can be carried out in ethanol solvent at room temperature, often using a catalyst such as vanadium oxide loaded on fluorapatite . This method is advantageous due to its mild reaction conditions, high yields, and eco-friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through various bioassays and molecular docking studies.
Medicine
In medicine, the compound or its derivatives could be investigated for potential therapeutic applications. For example, its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its functional groups that can participate in polymerization or surface modification reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors. The hydroxy and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-a]pyrimidines
- Thiazolo[3,2-b][1,2,4]triazoles
- Thiazolo[3,2-a]quinolines
Uniqueness
Compared to these similar compounds, 3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H19ClN2O4S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4S/c1-28-18-5-3-4-15(20(18)29-2)16-10-19(26)25-21(17(16)11-24)30-12-22(25,27)13-6-8-14(23)9-7-13/h3-9,16,27H,10,12H2,1-2H3 |
InChI Key |
FLYKGYJQPXPRML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.